1-Acetyl-1H-indazole-5-carboxylic acid
Description
1-Acetyl-1H-indazole-5-carboxylic acid is a substituted indazole derivative characterized by an acetyl group at the 1-position and a carboxylic acid moiety at the 5-position of the indazole core. Indazoles are nitrogen-containing heterocycles with applications in medicinal chemistry, agrochemicals, and materials science. The acetyl group enhances steric and electronic properties, influencing solubility and reactivity, while the carboxylic acid enables further derivatization or coordination in metal-organic frameworks .
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-acetylindazole-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)12-9-3-2-7(10(14)15)4-8(9)5-11-12/h2-5H,1H3,(H,14,15) |
InChI Key |
SGLJGLARPPHLIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)C(=O)O)C=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-acetyl-1H-indazole-5-carboxylic acid, highlighting differences in substituents, functional groups, and applications:
Key Structural and Functional Differences
Positional Isomerism: 7-Methyl-1H-indazole-5-carboxylic acid demonstrates how methyl group placement impacts molecular interactions. For example, the 7-methyl derivative may exhibit reduced steric clash in protein pockets compared to the 1-acetyl analog .
Functional Group Modifications :
- Ester vs. Acid : Methyl 1-acetyl-1H-indazole-5-carboxylate (CAS 239075-26-4) serves as a prodrug or synthetic intermediate, where the ester group can be hydrolyzed to the active carboxylic acid form .
- Heterocycle Core : Replacing indazole with benzimidazole (as in 1H-benzimidazole-5-carboxylic acid) expands the aromatic system, enhancing π-π stacking interactions but reducing solubility .
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 1H-indazole-5-carboxylic acid is dissolved in dimethylformamide (DMF) and treated with acetic anhydride under basic conditions. Diisopropylethylamine (DIPEA) serves as a non-nucleophilic base to deprotonate the indazole nitrogen, enhancing its reactivity toward the acetylating agent. The reaction proceeds at room temperature for 12–24 hours, achieving moderate to high yields (70–85%).
Key Variables :
-
Solvent : Polar aprotic solvents like DMF or dichloromethane improve solubility and reaction homogeneity.
-
Temperature : Elevated temperatures (40–50°C) reduce reaction time but risk over-acetylation or decomposition.
-
Stoichiometry : A 1.2:1 molar ratio of acetic anhydride to indazole derivative optimizes yield while minimizing side products.
Isolation and Purification
Post-reaction, the mixture is quenched with ice-cwater to precipitate the product. Crude 1-acetyl-1H-indazole-5-carboxylic acid is purified via recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane). The final product typically exhibits >95% purity by HPLC.
Stepwise Synthesis via Methyl Ester Intermediate
For substrates sensitive to direct acetylation, a protective group strategy is employed. This method involves:
-
Esterification of the carboxylic acid group.
-
Acetylation of the indazole nitrogen.
-
Hydrolysis of the ester to regenerate the carboxylic acid.
Esterification of 1H-Indazole-5-Carboxylic Acid
The carboxylic acid is converted to its methyl ester using thionyl chloride (SOCl₂) in methanol. This step achieves near-quantitative yields under reflux conditions (65°C, 4–6 hours).
Representative Procedure :
Acetylation of Methyl 1H-Indazole-5-Carboxylate
The methyl ester intermediate is acetylated using acetyl chloride in dichloromethane with pyridine as a base. Reaction completion is achieved within 2 hours at 25°C, yielding 80–90% of methyl 1-acetyl-1H-indazole-5-carboxylate.
Ester Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed using aqueous hydrochloric acid (6 M) at 90°C for 1 hour. This step proceeds in >90% yield, yielding this compound as a crystalline solid.
Alternative Pathways via Iodination-Acetylation
A less common but versatile approach involves iodination followed by acetylation. This method is advantageous for introducing multiple functional groups.
Iodination of 1H-Indazole-5-Carboxylic Acid
Treatment with iodine and potassium hydroxide in DMF introduces an iodine atom at the 3-position, forming 3-iodo-1H-indazole-5-carboxylic acid (84% yield).
Conditions :
Subsequent Acetylation
The iodinated derivative undergoes acetylation under standard conditions (acetic anhydride/DIPEA), yielding 3-iodo-1-acetyl-1H-indazole-5-carboxylic acid. While this method adds complexity, it provides a handle for further functionalization via cross-coupling reactions.
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Direct Acetylation | 70–85% | Fewer steps, cost-effective | Sensitive to moisture, side reactions |
| Methyl Ester Intermediate | 80–90% | High purity, scalable | Additional hydrolysis step required |
| Iodination-Acetylation | 60–75% | Enables further derivatization | Lower yield, higher reagent cost |
Mechanistic Insights
Acetylation Dynamics
The reaction proceeds via a two-step mechanism:
Steric and Electronic Effects
-
Steric Hindrance : Bulky substituents at the 3-position (e.g., iodine) slow acetylation by impeding access to the reaction site.
-
Electronic Effects : Electron-withdrawing groups (e.g., carboxylic acid) enhance nitrogen nucleophilicity by stabilizing the transition state.
Industrial-Scale Considerations
Solvent Selection
Large-scale syntheses prefer dichloromethane over DMF due to easier recycling and lower toxicity.
Cost Analysis
| Component | Direct Acetylation | Methyl Ester Route |
|---|---|---|
| Raw Materials | $120/kg | $150/kg |
| Energy Consumption | Low | Moderate |
| Waste Generation | 0.5 kg/kg product | 0.8 kg/kg product |
Q & A
Q. What are the recommended synthetic routes for preparing 1-Acetyl-1H-indazole-5-carboxylic acid in a laboratory setting?
- Methodological Answer : A common approach involves functionalizing the indazole core at the 1-position. Starting with ethyl 1H-indazole-5-carboxylate (CAS 192944-51-7), hydrolysis of the ester group under acidic or basic conditions yields 1H-indazole-5-carboxylic acid. Subsequent acetylation at the 1-position can be achieved using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to form the target compound. Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically involves recrystallization or column chromatography .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : Analyze - and -NMR to confirm substitution patterns (e.g., acetyl group at N1 and carboxylic acid at C5). Splitting patterns in -NMR can resolve steric interactions .
- IR : Look for carbonyl stretches (~1700 cm) from both acetyl and carboxylic acid groups .
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% by area).
- Mass Spectrometry : Confirm molecular weight (theoretical MW: 220.18 g/mol) via ESI-MS .
Q. What safety precautions are essential when handling this compound in experimental settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions involving volatile reagents .
- Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal. Consult institutional guidelines for hazardous organic waste .
Advanced Research Questions
Q. How do steric and electronic effects of the acetyl group influence the reactivity of this compound compared to other N-substituted derivatives?
- Methodological Answer : The acetyl group introduces steric hindrance at N1, reducing nucleophilic attack at this position. Electron-withdrawing effects may stabilize the indazole ring but deactivate the carboxylic acid at C5, affecting salt formation or coordination chemistry. Comparative studies with 1-Methyl-1H-indazole-5-carboxylic acid (CAS 1176754-31-6) can elucidate these effects via kinetic experiments or DFT calculations .
Q. What strategies can be employed to resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer :
- Advanced NMR : Use - HSQC or NOESY to distinguish tautomeric forms or rotational isomers caused by the acetyl group.
- X-ray Crystallography : Resolve ambiguities in substitution patterns using single-crystal diffraction (e.g., WinGX suite for structure refinement) .
- Computational Validation : Compare experimental -NMR shifts with DFT-predicted values (software: Gaussian or ORCA) .
Q. How can computational chemistry methods aid in predicting the biological activity or binding affinity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or carboxylases). The carboxylic acid group may coordinate metal ions in active sites .
- QSAR Studies : Corrogate electronic parameters (Hammett σ) of the acetyl group with bioactivity data from analogs like 1-Methyl-1H-imidazole-5-carboxylic acid (CAS 3157-27-5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
